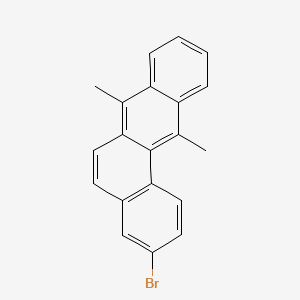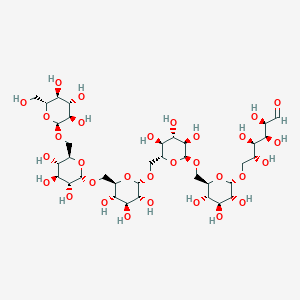
Isomaltohexose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isomaltohexose is a linear carbohydrate composed of six glucose units linked by α-1,6-glycosidic bonds . It is a member of the isomaltooligosaccharides family, known for its prebiotic properties and potential health benefits. This compound is renowned for its ability to promote the growth of beneficial gut bacteria, making it a valuable ingredient in functional foods and dietary supplements.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isomaltohexose is typically synthesized from high maltose syrup through the action of the enzyme transglucosidase. The process involves the transglucosylation of maltose, resulting in the formation of isomaltooligosaccharides, including isomaltohexaose . The reaction conditions often include a substrate concentration of 50-150 g/L, an incubation temperature of 60°C, and reaction times ranging from 6 to 24 hours .
Industrial Production Methods: Industrial production of isomaltohexaose can be achieved through enzymatic synthesis using rice starch as a substrate . The process involves preparing a rice starch slurry at 35% w/w, adjusting the pH to 6.0, and employing a single-step enzymatic method . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Isomaltohexose primarily undergoes hydrolysis and transglucosylation reactions . It can also participate in glycosylation reactions, where it acts as a glycosyl donor .
Common Reagents and Conditions: The hydrolysis of isomaltohexaose is typically catalyzed by enzymes such as dextranase . Transglucosylation reactions involve the use of transglucosidase enzymes under controlled conditions, such as specific pH and temperature .
Major Products Formed: The major products formed from the hydrolysis of isomaltohexaose include smaller isomaltooligosaccharides such as isomaltose, isomaltotriose, and isomaltotetraose . These products retain the α-1,6-glycosidic linkages characteristic of isomaltooligosaccharides.
Scientific Research Applications
Isomaltohexose has a wide range of applications in scientific research:
Mechanism of Action
Isomaltohexose is part of the isomaltooligosaccharides family, which includes other compounds such as isomaltose, isomaltotriose, isomaltotetraose, and isomaltopentaose . These compounds share the α-1,6-glycosidic linkages but differ in the number of glucose units they contain .
Uniqueness: this compound is unique due to its specific chain length of six glucose units, which provides a balance between solubility and prebiotic efficacy. This makes it particularly effective in promoting gut health compared to shorter or longer isomaltooligosaccharides.
Comparison with Similar Compounds
Isomaltose: Composed of two glucose units linked by an α-1,6-glycosidic bond.
Isomaltotriose: Consists of three glucose units linked by α-1,6-glycosidic bonds.
Isomaltotetraose: Contains four glucose units linked by α-1,6-glycosidic bonds.
Isomaltopentaose: Made up of five glucose units linked by α-1,6-glycosidic bonds.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8(39)15(41)16(42)9(40)3-58-32-28(54)23(49)18(44)11(64-32)5-60-34-30(56)25(51)20(46)13(66-34)7-62-36-31(57)26(52)21(47)14(67-36)6-61-35-29(55)24(50)19(45)12(65-35)4-59-33-27(53)22(48)17(43)10(2-38)63-33/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCGTKWORAONZ-UUCUGTBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6175-02-6 |
Source


|
| Record name | Isomaltohexose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
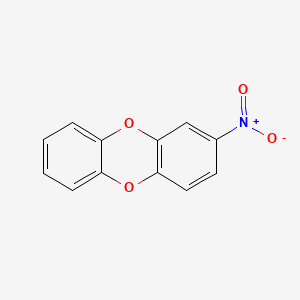

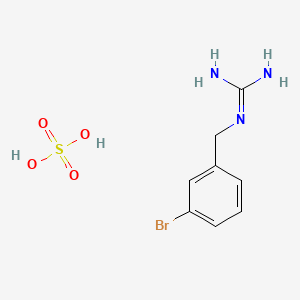


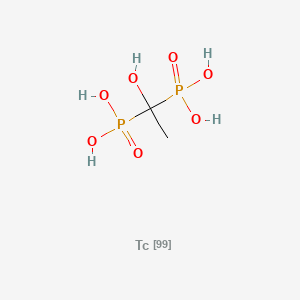
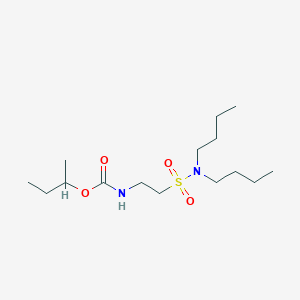

![6,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1201306.png)
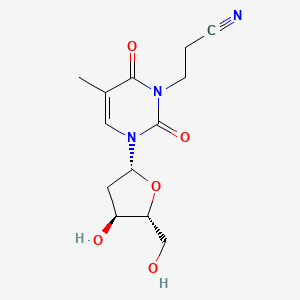

![2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate](/img/structure/B1201310.png)
![(2S)-2-amino-3-[3,5-diiodo-4-[3-iodo-4-(phenylcarbamoyloxy)phenoxy]phenyl]propanoic acid](/img/structure/B1201313.png)
